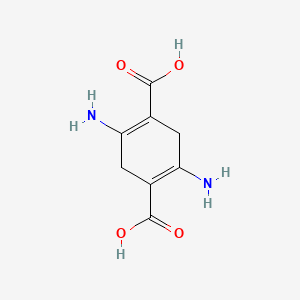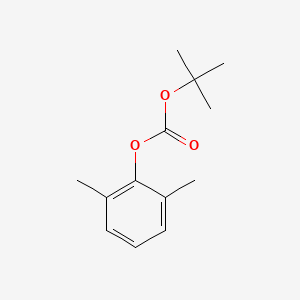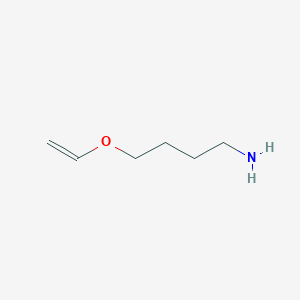
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is an organophosphorus compound characterized by the presence of a phosphine group attached to a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, typically involves the reaction of tert-butylphosphine with a suitable precursor containing the 2,2-dimethyl-1-oxopropyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, followed by nucleophilic substitution to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, forming bonds with electrophilic centers in various substrates. The pathways involved may include coordination to metal centers in catalytic processes or participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Another organophosphorus compound with two tert-butyl groups attached to the phosphine.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)-: Contains two 2,2-dimethylpropyl groups attached to the phosphine.
Uniqueness
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is unique due to the presence of both a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
189368-25-0 |
|---|---|
Molekularformel |
C10H21OP |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
1-[tert-butyl(methyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H21OP/c1-9(2,3)8(11)12(7)10(4,5)6/h1-7H3 |
InChI-Schlüssel |
NLYWOURKXIOOKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)P(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)


![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)

![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)


![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)

